
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction between the imidazole derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
1-(4-methyl-1H-imidazol-2-yl)ethanol: A related compound with a hydroxyl group instead of a carbamate group.
(S)-tert-Butyl (1-(1H-imidazol-2-yl)ethyl)carbamate: A similar compound lacking the methyl group on the imidazole ring.
Uniqueness
(S)-tert-Butyl (1-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the methyl-substituted imidazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChIキー |
NBWALRILKODKTK-QMMMGPOBSA-N |
異性体SMILES |
CC1=CN=C(N1)[C@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)


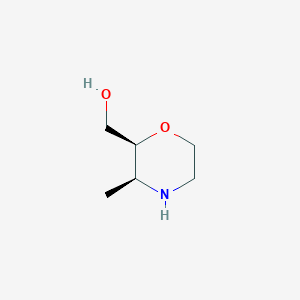

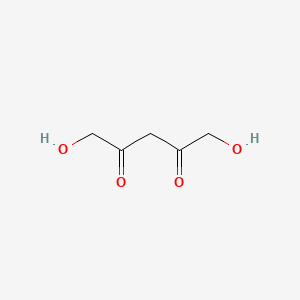


![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
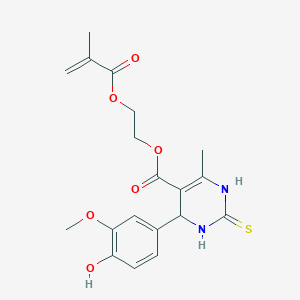
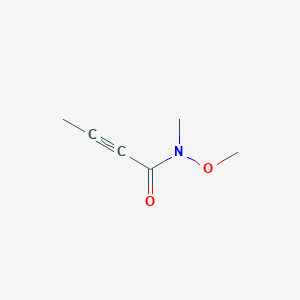
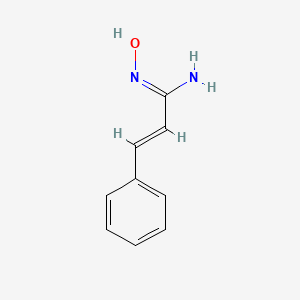
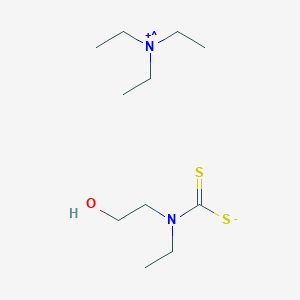
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
